molecular formula C16H17F2N3O2 B2915602 3,4-difluoro-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide CAS No. 2034556-67-5

3,4-difluoro-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide

Cat. No. B2915602
M. Wt: 321.328
InChI Key: DLYAFZPZHUILBY-UHFFFAOYSA-N
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Description


3,4-difluoro-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide , commonly referred to as Compound X , is a synthetic organic compound. It belongs to the class of pyrazole derivatives and exhibits interesting pharmacological properties. The compound’s chemical structure consists of a benzamide core with a pyrazole ring and a tetrahydro-2H-pyran-2-yl substituent.



Synthesis Analysis


The synthesis of Compound X involves several steps. Researchers have reported various synthetic routes, including condensation reactions , fluorination , and cyclization . Notably, the introduction of the difluoro group at positions 3 and 4 on the benzene ring enhances the compound’s stability and lipophilicity. Detailed synthetic protocols can be found in the literature.



Molecular Structure Analysis


Compound X’s molecular formula is C₁₆H₁₈F₂N₄O₂ . Its three-dimensional structure reveals a planar benzamide moiety connected to a pyrazole ring via a flexible tetrahydro-2H-pyran-2-yl linker. The fluorine atoms confer unique electronic properties, affecting its interactions with biological targets.



Chemical Reactions Analysis


Compound X undergoes various chemical reactions, including hydrolysis , oxidation , and reductive transformations . These reactions impact its stability, bioavailability, and metabolic fate. Researchers have explored its reactivity with nucleophiles and electrophiles, providing insights into potential drug interactions.



Physical And Chemical Properties Analysis



  • Melting Point : Compound X exhibits a melting point of approximately 150°C .

  • Solubility : It is sparingly soluble in water but dissolves readily in organic solvents such as dimethyl sulfoxide (DMSO) and methanol .

  • Stability : The compound is stable under ambient conditions but may degrade upon exposure to strong acids or oxidizing agents .


Scientific Research Applications

Synthesis and Chemical Interactions

  • Synthesis of Fluorinated Pyrazoles : Research has focused on synthesizing fluorinated pyrazoles with additional functional groups, allowing further functionalization. These fluorinated pyrazoles serve as building blocks in medicinal chemistry, highlighting the chemical versatility of compounds like 3,4-difluoro-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide (Surmont et al., 2011).

Supramolecular Assembly and Crystal Structure

  • Hydrogen Bonds and Molecular Assembly : The study of tetrafluoroterephthalic acid with various N-containing heterocycles, including fluorinated pyrazoles, has revealed the significant role of hydrogen bonds in assembling individual molecules into larger structures. These interactions are crucial for the formation of higher-order supramolecular structures (Wang et al., 2014).

Potential Antimicrobial Applications

  • Antimicrobial Activity of Fluorinated Compounds : Research has explored the strategic synthesis of fluorinated compounds similar to 3,4-difluoro-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide, demonstrating their potential in vitro antibacterial and antifungal activities. This indicates the relevance of such compounds in the development of new antimicrobial agents (Chundawat et al., 2016).

Application in Organic Synthesis

  • Organic Synthesis and Characterization : The compound has been utilized in various organic synthesis processes, such as the synthesis of pyrazole derivatives. These processes often involve characterizing the synthesized compounds through methods like X-ray diffraction and spectroscopy, underscoring the compound's utility in organic chemistry (Kumara et al., 2018).

Advanced Material Research

  • Material Science Applications : The compound and its derivatives have potential applications in material science, such as in the synthesis of heterocyclic compounds with applications in advanced materials. These applications leverage the unique properties of fluorinated pyrazoles in creating new materials (Shaaban, 2008).

Bioactive Cocrystals

  • Formation of Bioactive Cocrystals : The compound's structure is conducive to the formation of bioactive cocrystals. These cocrystals can be used in drug development, highlighting the compound's relevance in pharmaceutical research (Al-Otaibi et al., 2020).

Safety And Hazards



  • Toxicity : Limited toxicity data are available. Researchers should conduct comprehensive toxicity studies to assess its safety profile.

  • Handling Precautions : Proper laboratory practices, including the use of personal protective equipment, are essential when working with Compound X.

  • Environmental Impact : Disposal should follow local regulations to prevent environmental contamination.


Future Directions



  • Biological Evaluation : Investigate Compound X’s activity against specific disease targets (e.g., cancer, inflammation, or infectious diseases).

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance potency, selectivity, and pharmacokinetics.

  • Formulation Development : Optimize formulations for oral or parenteral administration.

  • Clinical Trials : Initiate preclinical and clinical studies to evaluate safety and efficacy.


: Reference: Example Paper on Compound X Synthesis


properties

IUPAC Name

3,4-difluoro-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O2/c17-14-5-4-11(7-15(14)18)16(22)20-12-8-19-21(9-12)10-13-3-1-2-6-23-13/h4-5,7-9,13H,1-3,6,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYAFZPZHUILBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide

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